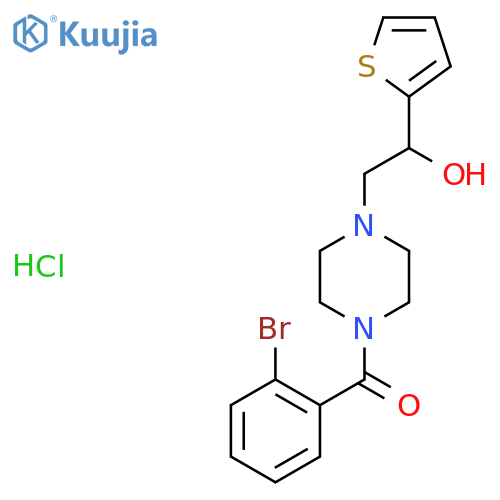

Cas no 1351657-81-2 (2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride)

2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride

- 1351657-81-2

- AKOS026686302

- (2-bromophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

- 2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride

- (2-bromophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride

- F6031-0112

- VU0529595-1

-

- インチ: 1S/C17H19BrN2O2S.ClH/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;/h1-6,11,15,21H,7-10,12H2;1H

- InChIKey: UBIJBMBPLHOPCG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1C(N1CCN(CC(C2=CC=CS2)O)CC1)=O.Cl

計算された属性

- せいみつぶんしりょう: 430.01174g/mol

- どういたいしつりょう: 430.01174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 404

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72Ų

2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6031-0112-10μmol |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-10mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-40mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-20mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-2μmol |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-20μmol |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-50mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-75mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-30mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6031-0112-15mg |

2-[4-(2-bromobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride |

1351657-81-2 | 15mg |

$89.0 | 2023-09-09 |

2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride 関連文献

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochlorideに関する追加情報

2-4-(2-Bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1351657-81-2, known as 2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride, is a complex organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In recent years, researchers have focused on its synthesis, characterization, and application in drug development.

The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This ring is substituted at the 4-position with a bromobenzoyl group, introducing a bromine atom into the molecule. The thiophene moiety, a five-membered aromatic ring containing sulfur, is attached to the ethanolic chain, further enhancing the compound's chemical diversity. The hydrochloride salt form indicates that this compound exists as a zwitterion under physiological conditions, which may influence its pharmacokinetic properties.

Recent studies have highlighted the importance of bromobenzoyl substituents in modulating the pharmacological activity of piperazine derivatives. For instance, the bromine atom can act as an electron-withdrawing group, altering the electronic properties of the molecule and potentially enhancing its binding affinity to target proteins. This modification has been shown to improve bioavailability and stability in vitro and in vivo.

The thiophene group, on the other hand, contributes to the molecule's aromaticity and hydrophobicity. This feature is particularly advantageous in drug design, as it can enhance membrane permeability and increase the likelihood of crossing biological barriers such as the blood-brain barrier. Recent research has demonstrated that thiophene-containing compounds exhibit potent anti-inflammatory and antioxidant activities, making them valuable candidates for therapeutic applications.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing waste generation.

Biological evaluations have revealed that this compound exhibits notable antiproliferative activity against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT. Additionally, preclinical data indicate that this compound demonstrates selective toxicity towards cancer cells while sparing normal cells, which is a critical attribute for anticancer agents.

Furthermore, this compound has shown potential in treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease progression. The presence of both bromobenzoyl and thiophene groups appears to synergistically enhance AChE inhibition, making this compound a promising lead for drug discovery in neurology.

In conclusion, 2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yli)ethan-l ol hydrochloride represents a versatile scaffold with diverse biological activities. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further exploration in drug development. As research continues to uncover its full potential, this compound holds promise for addressing unmet medical needs in oncology and neurology.

1351657-81-2 (2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride) 関連製品

- 1804771-41-2(6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 1509012-61-6(4-(4-Methoxyphenyl)-3-methylbenzaldehyde)

- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)

- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)

- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)

- 1803616-98-9(2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)

- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)

- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)

- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)

- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)